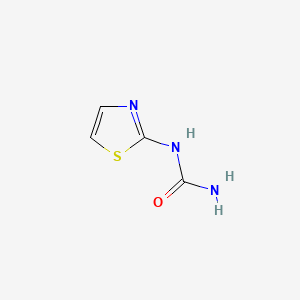

1-(噻唑-2-基)脲

概述

描述

1-(Thiazol-2-yl)urea is a compound that has been studied for its potential medicinal properties . It is related to a class of compounds known as thiazoles, which are aromatic heterocyclic compounds . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Synthesis Analysis

Based on the structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives have been designed and synthesized . The aim is to improve the druggability of target compounds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

1-(Thiazol-2-yl)urea derivatives have been found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents . With the exception of 2-chloro,5-trifluoromethyl-substituted analog, halogen-substituted derivatives exhibited moderate anti-Parkinsonian activity .科学研究应用

合成与结构分析

新型衍生物合成

1-(噻唑-2-基)脲衍生物已被合成用于各种研究应用。例如,1-(2,4-二氯苯基)-3-[4-芳基-5-(1H-1,2,4-三唑-1-基)噻唑-2-基]脲衍生物等新型衍生物显示出有希望的抗肿瘤活性 (Ling 等人,2008)。

微波辅助合成

已经开发出一种用于合成苯并噻唑脲衍生物的微波辅助方法,为创建这些化合物提供了一种有效的方法 (Chen 等人,2010)。

生物活性

抗菌和细胞毒性分析

新型 1-[5-[6-[(2-苯甲酰苯并呋喃-5-基)甲基]-2-氧代-2H-色烯-3-基]噻唑-2-基]脲衍生物对各种细菌菌株表现出显着的抗菌活性,并对宫颈癌细胞系表现出有希望的细胞毒性 (Shankar 等人,2017)。

抗氧化活性

已经合成并评估了具有噻唑部分的脲、硫脲和硒脲衍生物的抗氧化活性,其中一些显示出比标准更有效的活性 (Reddy 等人,2015)。

抗癌作用

对 N-(2,6-二氟苯甲酰)-N'-[5-(吡啶-4-基)-1,3,4-噻二唑-2-基]脲等化合物的研究证明了对各种病原体的优异杀菌活性,表明在抗癌治疗中具有潜在用途 (Song 等人,2008)。

安全和危害

While specific safety and hazard information for 1-(Thiazol-2-yl)urea is not available, it is generally recommended to use personal protective equipment as required when handling similar compounds . These compounds should not be released into the environment and should not be allowed to contaminate the groundwater system .

未来方向

Future research on 1-(Thiazol-2-yl)urea and its derivatives could focus on improving their druggability . For example, compound 6h, a thiazol-urea derivative, has shown promising results in inhibiting HepG2 cell proliferation and migration, and inducing cell cycle arrest and apoptosis . Further investigation of this compound and others like it could lead to the development of new therapeutic agents .

属性

IUPAC Name |

1,3-thiazol-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQDJZOARIHJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

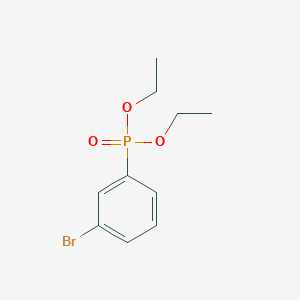

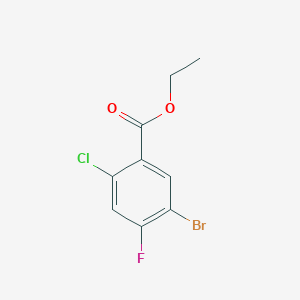

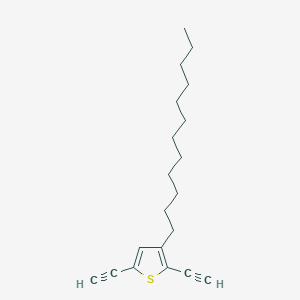

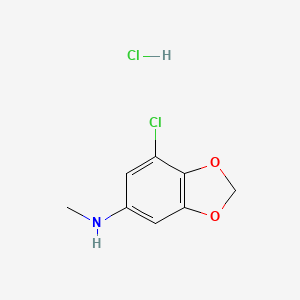

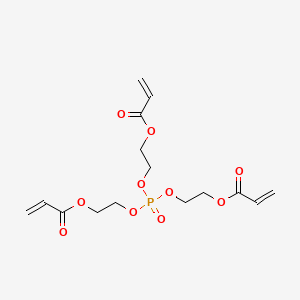

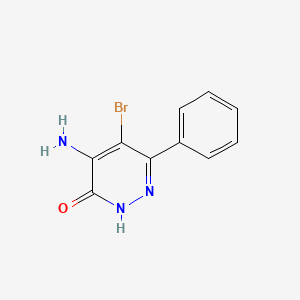

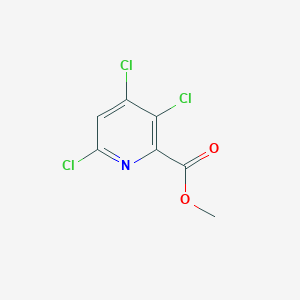

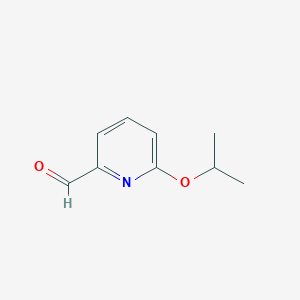

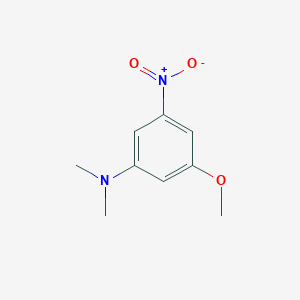

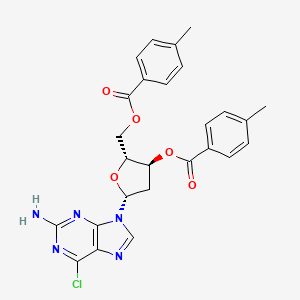

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)

![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)

![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)